molecular formula C16H15FN4O2 B2562368 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2200695-40-3

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2562368
CAS No.: 2200695-40-3
M. Wt: 314.32
InChI Key: NCUVLBDJOFHDAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the fluoro-substituted phenyl group might undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is not known at this time .

Safety and Hazards

The safety and hazards associated with this compound are not known at this time. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

Properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-2-14(22)19-13-8-9(6-7-11(13)17)18-16(23)15-10-4-3-5-12(10)20-21-15/h2,6-8H,1,3-5H2,(H,18,23)(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUVLBDJOFHDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=NNC3=C2CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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